Product packaging for Acifran(Cat. No.:CAS No. 72420-38-3)

Acifran

Cat. No.: B1664999
CAS No.: 72420-38-3
M. Wt: 218.20 g/mol
InChI Key: DFDGRKNOFOJBAJ-UHFFFAOYSA-N
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Description

Historical Context of Acifran in Drug Development

This compound is recognized as a synthetic derivative of niacin, developed with the objective of influencing plasma low-density lipoprotein (LDL) concentrations. Historically, it falls within a class of HCAR2 ligands, which also includes compounds like niacin and acipimox (B1666537), that have received approval for the clinical management of dyslipidemia. The development of this compound aimed to refine the lipid-modulating properties observed with earlier compounds, potentially reducing the risk of late-stage attrition in drug development Current time information in Aurangabad Division, IN.. While acipimox received approval in 2003 for hyperlipoproteinemia, both acipimox and this compound demonstrated the capacity to achieve desired lipid profiles, despite the common side effect of flushing associated with HCAR2 activation Current time information in Aurangabad Division, IN..

This compound as a Research Probe in Hydroxycarboxylic Acid Receptor Studies

This compound serves as a crucial research probe for investigating the hydroxycarboxylic acid receptor (HCAR) family, which comprises three members: HCAR1 (GPR81), HCAR2 (GPR109A), and HCAR3 (GPR109B) . It functions as an agonist for both HCAR2 and HCAR3, exhibiting comparable affinity for these two receptor subtypes .

Detailed structural studies utilizing cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the molecular mechanisms by which this compound interacts with HCARs. Specifically, cryo-EM structures of this compound bound to HCAR2-Gi and HCAR3-Gi signaling complexes have been resolved. These studies have provided critical insights into the ligand recognition and receptor activation mechanisms within the HCAR family Current time information in Aurangabad Division, IN.. A key finding from these structural analyses is that this compound forms a salt bridge with a conserved arginine residue within the HCA receptor family, a crucial interaction for receptor activation. Furthermore, the extracellular regions of these receptors form a "lid-like" structure that encloses the ligand-binding pocket .

While this compound effectively activates HCAR2 and HCAR3, it notably fails to elicit agonistic responses toward HCAR1. This selectivity is attributed to steric hindrance within the HCAR1 binding site, whereas this compound, possessing specific hydrophobic groups, can effectively insert into the orthosteric binding pocket (OBP3) region of HCAR2 Current time information in Aurangabad Division, IN.. Research indicates that the potency of this compound can be affected by specific mutations in HCAR2, altering its activity to levels observed for HCAR3, thereby highlighting distinct determinants for ligand binding and receptor activation across the HCAR subtypes .

The rank order of potency for this compound in displacing nicotinic acid binding to HCAR2 has been established. This compound's potency is greater than that of 5-methyl nicotinic acid and acipimox, but less than that of 5-methyl pyrazole-3-carboxylic acid and pyridine-3-acetic acid .

Table 1: this compound's Interaction Profile with Hydroxycarboxylic Acid Receptors

Receptor SubtypeAgonistic ActivityBinding Affinity/PotencyKey Structural Insights (this compound-bound)
HCAR1 (GPR81)No agonistic response Current time information in Aurangabad Division, IN.Fails to elicit response due to steric hindrance Current time information in Aurangabad Division, IN.Not applicable (no agonistic binding)
HCAR2 (GPR109A)Agonist Comparable affinity to HCAR3 ; Potency order: 5-methyl pyrazole-3-carboxylic acid > pyridine-3-acetic acid > this compound > 5-methyl nicotinic acid = Acipimox Forms salt bridge with conserved arginine; Extracellular regions form lid-like structure; Cryo-EM structures resolved
HCAR3 (GPR109B)Agonist Comparable affinity to HCAR2 Forms salt bridge with conserved arginine; Extracellular regions form lid-like structure; Cryo-EM structures resolved

Table 2: Cryo-EM Structural Data for this compound-Bound HCAR Complexes

ComplexResolution (Å)PubChem CID of this compoundReference
This compound-bound HCA2-Gi signaling complex2.7351576
This compound-bound HCA3-Gi signaling complex3.0151576

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B1664999 Acifran CAS No. 72420-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045685
Record name Acifran
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72420-38-3, 77103-91-4, 77103-92-5
Record name Acifran
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Record name Acifran [USAN:INN]
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Record name Acifran, (+)-
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Record name Acifran, (-)-
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Record name Acifran
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Record name ACIFRAN
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Record name ACIFRAN, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Acifran

Acifran as a Hydroxycarboxylic Acid Receptor Agonist

This compound's primary pharmacological action stems from its agonistic activity on hydroxycarboxylic acid receptors. These receptors are G protein-coupled receptors that bind hydroxycarboxylic acids as endogenous ligands.

This compound exhibits potent agonistic activity at human HCA2, also known as GPR109A or niacin receptor 1 (NIACR1). Studies in CHO-K1 cells expressing HCA2 have shown that this compound induces ERK1/2 phosphorylation, indicating receptor activation. The half-maximal effective concentration (EC50) values reported for this compound at HCA2 vary, reflecting different experimental conditions and assays.

Table 1: this compound's Agonistic Activity at HCA2

Target ReceptorAlternative NamesEC50 Value (µM) [Source]Cellular Effect MeasuredCell Line
HCA2GPR109A, HM74A1.3 Agonistic ActivityNot specified
HCA2GPR109A, HM74A0.16 (160 nM) ERK1/2 phosphorylationCHO-K1

In addition to HCA2, this compound also acts as a full and potent agonist at human HCA3, which is also known as GPR109B or niacin receptor 2. HCA3 shares a high degree of homology (>95%) with HCA2, having originated from a gene duplication event. this compound demonstrates comparable affinity for both HCA2 and HCA3, and like its activity at HCA2, it induces ERK1/2 phosphorylation in CHO-K1 cells expressing HCA3.

Table 2: this compound's Agonistic Activity at HCA3

Target ReceptorAlternative NamesEC50 Value (µM) [Source]Cellular Effect MeasuredCell Line
HCA3GPR109B, HM744.2 Agonistic ActivityNot specified
HCA3GPR109B, HM740.316 (316 nM) ERK1/2 phosphorylationCHO-K1

This compound is a niacin derivative and a niacin receptor agonist, sharing structural and pharmacological similarities with other well-known HCA agonists like niacin (nicotinic acid) and acipimox (B1666537). this compound has been noted to exhibit higher potency than nicotinic acid. All three compounds—niacin, acipimox, and this compound—are considered potent HCAR2 agonists. They are known to occupy the same orthosteric binding pocket within the HCA2 receptor. While niacin and acipimox can activate both HCAR2 and HCAR3, they show a preference for HCAR2. The use of these agonists, including this compound, has been associated with a cutaneous flushing effect, a characteristic often considered in the development of newer HCA2 agonists.

Agonistic Activity at Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B/HM74)

Ligand Binding and Receptor Activation Mechanisms

The activation of HCAs by agonists, including this compound, involves specific ligand binding and subsequent conformational changes that facilitate G protein coupling. A critical interaction in this process is the formation of a salt bridge between the agonist and a conserved arginine residue within the receptor's binding pocket. Specifically, the polar interaction between the R111 (R111^3.36) residue, located centrally in the ligand-binding pocket, and the carboxyl group of the ligand is essential for receptor activation. Beyond this key polar interaction, hydrophobic interactions between agonists and surrounding hydrophobic residues within the binding pocket also contribute to ligand recognition. The ligand binding pocket itself is intricately formed by residues originating from extracellular loop 2 (ECL2), helix II, helix III, and helix VII of the receptor. Furthermore, the extracellular regions of the receptors contribute to a "lid-like" structure that covers and encloses the ligand-binding pocket.

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented structural insights into the mechanisms of HCA activation by this compound. Cryo-EM structures of this compound-bound HCA2-Gi and this compound-bound HCA3-Gi complexes have been determined, offering detailed molecular views of ligand recognition and receptor activation. These studies have revealed the precise binding modes and the conformational changes induced by this compound upon receptor engagement.

Table 3: Cryo-EM Structures of this compound-Bound HCA-Gi Complexes

ComplexResolution (Å) [Source]PDB Accession Code [Source]EMDB Accession Code [Source]
This compound-HCA2-Gi2.73 9KT8 EMD-62559
This compound-HCA2-Gi3.2 8ihi EMD-35445
This compound-HCA3-Gi3.01 9KT6 EMD-62557
This compound-HCA3-Gi3.2 Not specified Not specified

The cryo-EM structure of the this compound-HCA2-Gi complex has been particularly instrumental in elucidating the molecular basis of its agonistic activity. This structure shows that this compound binds within the orthosteric pocket of HCA2, which is formed by transmembrane helices II, III, V, and VII, and is partially covered by extracellular loop 2b (ECL2b). Similar to other HCA2 agonists like niacin and acipimox, this compound primarily interacts with the receptor through its rigid aromatic ring. The crucial polar interaction between the ligand's carboxyl group and the conserved R111 (R111^3.36) residue of HCA2 is consistently observed, underscoring its essential role in initiating receptor activation and subsequent G protein coupling. These structural details provide a foundation for understanding the molecular mechanisms by which this compound modulates HCA2 function.

Cryo-Electron Microscopy Structural Studies of this compound-Bound HCA-Gi Complexes

This compound-HCA3-Gi Complex Structural Insights

This compound functions as a full and potent agonist at the human GPR109B (HCA3) receptor, exhibiting an EC50 value of 4.2 µM. Computational studies, including docking and molecular dynamics simulations, have provided insights into the binding of this compound to GPR109B. These studies indicate that this compound binds distinctly to GPR109B, albeit with a lower affinity compared to its interaction with GPR109A. The weaker binding observed for the this compound-GPR109B complex is primarily attributed to the presence of specific residues, namely S91 and N94 in the extracellular loop 1 (ECL1) and I178 in the extracellular loop 2 (ECL2) region of GPR109B. Within the GPR109B binding site, the carboxyl group of this compound forms hydrogen bonds with R90 in ECL1 and engages in salt bridge interactions with both R90 and R270. Functionally, GPR109B is known to be coupled to Gi-type G-proteins. While detailed structural insights into the entire this compound-HCA3-Gi complex are still being elucidated, the understanding of this compound's specific interactions with HCA3 (GPR109B) and the receptor's Gi protein coupling are fundamental to its molecular pharmacology.

Computational Modeling of this compound-GPR Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been extensively utilized to investigate the molecular interactions of this compound with both GPR109A and GPR109B. These computational studies have revealed that this compound exhibits distinct binding characteristics for each receptor. Further analysis using molecular mechanics/Poisson-Boltzmann solvent accessible surface area (MM/PBSA) has demonstrated that both the GPR109A-Acifran and GPR109B-Acifran complexes are energetically stable. However, the GPR109B-Acifran complex consistently shows lower calculated binding free energy values, which correlates with its observed lower binding affinity for this compound. This computational framework aids in understanding the energetic favorability and stability of these ligand-receptor interactions.

Residue-Level Interactions in GPR109A Binding

This compound engages with a hydrophobic binding pocket within the GPR109A receptor. Computational and mutational studies have identified several residues critical for the stability and functionality of the GPR109A-Acifran complex. Key among these are arginine residues R111 (located in transmembrane helix 3, TMH3) and R251 (located in TMH6). The carboxyl group of this compound forms crucial hydrogen bonds and salt bridges with R111 and R251, providing a stable binding environment. Other residues contributing to the binding pocket and surrounding this compound in GPR109A include K166 (TMH4), S178 (ECL2), S179 (ECL2), F186, V250, I254, F255 (TMH6), L258, F276 (TMH7), and Y284 (TMH7). Experimental validation through site-directed mutagenesis has underscored the critical role of R111 in mediating ligand-dependent receptor activation by this compound.

Table 1: Key Residues Involved in this compound Binding to GPR109A

ResidueLocationInteraction TypeRole in BindingSource
R111TMH3H-bonds, Salt BridgesCrucial for stability and activation
R251TMH6H-bonds, Salt BridgesCrucial for stability
S178ECL2Involved in bindingCrucial for carboxylic acid ligands
S179ECL2Involved in binding-
K166TMH4Surrounding residueInvolved in ligand binding
F276TMH7Surrounding residueInvolved in ligand binding
Y284-Surrounding residue-
F186-Surrounding residue-
V250-Surrounding residue-
I254-Surrounding residue-
L258-Surrounding residue-
F255TMH6Involved in binding-
Residue-Level Interactions in GPR109B Binding

The binding of this compound to GPR109B is characterized by distinct residue-level interactions that contribute to its lower affinity compared to GPR109A. The weak binding is primarily attributed to the presence of S91 and N94 in ECL1 and I178 in ECL2 of GPR109B. Within the GPR109B binding site, the carboxyl group of this compound forms hydrogen bonds with R90 in ECL1 and also establishes salt bridge interactions with R90 and R270. Other residues identified as interacting with this compound in GPR109B include Y87 and Y86 (TMH2), and C177 (ECL2).

Table 2: Key Residues Involved in this compound Binding to GPR109B

ResidueLocationInteraction TypeRole in BindingSource
S91ECL1Contributes to weak binding-
N94ECL1Contributes to weak binding-
I178ECL2Contributes to weak binding-
R90ECL1H-bonds, Salt Bridges-
R270-Salt Bridges-
Y87TMH2Interacting residue-
Y86TMH2Interacting residue-
C177ECL2Interacting residue-

Signaling Pathways Mediated by this compound-Activated HCAs

This compound acts as a full and potent agonist for both human GPR109A (HCA2) and GPR109B (HCA3). These receptors are members of the G-protein-coupled receptor family and are specifically characterized as G_i/G_o protein-coupled receptors.

Gi Protein Coupling and Downstream Effects

The activation of GPR109A (HCA2) and GPR109B (HCA3) by this compound initiates signaling cascades primarily through their coupling to Gi-type G-proteins. This Gi protein coupling is a critical step in mediating the downstream cellular effects of this compound. A well-established downstream effect of GPR109A activation by ligands like this compound is the inhibition of lipolysis. Furthermore, this compound has been shown to induce ERK1/2 phosphorylation in CHO-K1 cells expressing either HCA2 or HCA3, indicating a broader intracellular signaling impact.

Cyclic AMP Inhibition

A direct consequence of the Gi protein coupling of HCA receptors (GPR109A and GPR109B) is the inhibition of adenylyl cyclase activity. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP). Therefore, the Gi-mediated inhibition of adenylyl cyclase by this compound-activated HCAs leads to a significant decrease in intracellular cyclic AMP levels. This reduction in cAMP is a key mechanism through which this compound exerts its cellular effects.

Structure Activity Relationship Sar and Analog Development of Acifran

Identification of Active Enantiomers of Acifran

This compound exists as a racemic mixture. Research into its stereochemistry revealed a significant difference in the activity of its enantiomers.

(S)-Enantiomer as the Active Principle

Comprehensive studies, including those utilizing Sharpless asymmetric dihydroxylation for the preparation of chiral versions of this compound, have demonstrated that the biological activity of racemic this compound is solely attributable to its (S)-enantiomer. The (R)-enantiomer was found to be completely inactive. Furthermore, when individual enantiomers of this compound analogs were separated, the (+)-enantiomers consistently exhibited higher activity compared to their corresponding (-)-enantiomers. Based on this precedent, the (+)-enantiomers are generally assigned the S-configuration, though experimental confirmation of absolute configuration has been noted as not always available.

Design and Synthesis of this compound Analogs

The initial development of this compound saw limited reporting of analogs, possibly due to the lack of knowledge regarding its molecular target, which hindered optimization efforts. However, subsequent research efforts, notably by Mahboubi and co-workers, involved the exploration of a series of this compound analogs. Twelve such compounds were synthesized using the original patent methodology and evaluated for their ability to reduce triglycerides in a fructose-fed rat model. In these early investigations, none of the synthesized analogs demonstrated superior efficacy compared to the parent this compound, with only the 4-fluorophenyl derivative exhibiting comparable potency.

Later, Semple and co-workers conducted a more extensive SAR investigation, facilitated by improved synthetic methods for this compound and its analogs. This work involved the synthesis and evaluation of over 30 compounds in a cAMP whole-cell assay, providing a broader understanding of the structural requirements for activity.

Modifications and Their Impact on HCA2/HCA3 Selectivity and Potency

This compound is known to activate both HCA2 and HCA3 receptors, demonstrating comparable affinity for both. Despite their high sequence homology (over 95%), HCA2 and HCA3 differ by only 16 amino acids, which accounts for subtle differences in their structural and ligand selectivity. Cryo-electron microscopy (cryo-EM) structures of this compound bound to both HCA2 and HCA3, in complex with the Gi protein, have provided significant molecular insights into their ligand recognition and activation mechanisms. A common feature observed is that agonists, including this compound, form a salt bridge with a conserved arginine residue within the HCA family, which is critical for receptor activation. The extracellular regions of these receptors form a "lid-like" structure that covers the ligand-binding pocket. Mutational analyses have been instrumental in identifying key residues that are pivotal for HCA2 and HCA3 selectivity. For instance, a mutation of tyrosine 284 (Y284) to alanine (B10760859) in HCA3 resulted in a significant loss of activity for many HCAR3 agonists, including this compound.

Role of Substituents at Chiral Centers

As previously noted, the (S)-enantiomer of this compound is the active principle, with the (R)-enantiomer being completely inactive. Further structure-activity studies have indicated that modifications at the chiral center can impact potency. Specifically, an extensive study revealed that substituting the methyl group at the chiral center with an ethyl group in this compound analogs could enhance potency.

Impact of Phenyl Ring Substitutions

Substitutions on the phenyl ring of this compound have a notable impact on its potency and selectivity. Compounds featuring a meta-halogen (e.g., meta-chloro or meta-bromo) on the phenyl ring generally exhibited increased activity compared to the unsubstituted this compound. These meta-halogenated derivatives showed a 2- to 3-fold increase in potency at GPR109a (HCA2). In contrast, other substituents at the meta position, such as fluorine or methyl groups, had minimal effect or led to a decrease in potency.

Replacing the phenyl ring with 2- and 3-thienyl groups typically resulted in decreased potency. However, certain substituted thienyl analogs proved to be considerably more potent than this compound. Notably, 5-chloro-3-thienyl and 5-bromo-3-thienyl derivatives demonstrated high potency at GPR109a and maintained moderate selectivity over GPR109b (HCA3).

Ligand Specificity Binding Across HCA Family

This compound is characterized by its comparable binding affinity to both HCA2 and HCA3 receptors. Despite the high degree of amino acid sequence similarity between HCA2 and HCA3, these receptors exhibit distinct ligand recognition profiles due to subtle structural differences. The cryo-EM structures of this compound bound to both HCA2 and HCA3 complexes provide a detailed understanding of how the ligand interacts with each receptor. A key interaction involves the formation of a salt bridge between the agonist and a conserved arginine residue across the HCA family, which is essential for receptor activation.

Mutational analyses have successfully pinpointed specific residues critical for the observed selectivity differences between HCA2 and HCA3. For example, the mutation of Y284 to alanine in HCA3 significantly reduced the activity of various HCAR3 agonists, including this compound. In contrast to this compound's dual affinity, niacin, another well-known HCA2 agonist, primarily binds to and activates HCA2, showing little to no significant binding or activation of HCA3. This highlights the varying ligand specificity within the HCA receptor family.

Mutagenesis Studies in Receptor Selectivity and Binding

This compound, a potent antihyperlipidemic agent, exerts its pharmacological effects primarily through its agonistic activity at the G protein-coupled receptors GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2, or HM74A) and GPR109B (HCA3 or HM74) . Understanding the specific amino acid residues within these receptors that are crucial for this compound's binding and selectivity has been a focus of mutagenesis studies. These investigations provide fundamental insights into the structure-activity relationship of this compound and its analogs.

Key Residues in GPR109A for this compound Binding and Activation

Site-directed mutagenesis studies have pinpointed several residues in GPR109A that are critical for the binding and activation by carboxylic acid ligands, including this compound and nicotinic acid. A particularly important residue is Arginine 111 (Arg111 or R111) , located in transmembrane helix 3 (TMH3). Experimental data consistently show that the mutation of Arg111 to Alanine (R111→Ala) completely abolishes the ability of both nicotinic acid and this compound to activate the GPR109A receptor and bind to it . This highlights the crucial role of Arg111 in forming a salt-bridge contact with the carboxyl group common to these ligands, which is essential for receptor activation .

Other arginine residues, such as Arg251 (R251) in TMH6, have also been investigated. While the R251→Ala mutation showed reduced effects for both nicotinic acid and this compound, its impact was less pronounced compared to the R111 mutation . In contrast, the R253→Ala mutation had little to no effect on the behavior of nicotinic acid and this compound compared to the wild-type receptor, suggesting it is not a primary determinant for this compound binding .

Beyond arginine residues, several other amino acids contribute to the ligand-binding pocket and are involved in interactions with this compound. Serine 178 (Ser178 or S178) in extracellular loop 2 (ECL2) is crucially relevant for ligand binding. A mutation of S178 to Isoleucine (S178I) has been shown to abrogate the binding of both niacin and this compound to GPR109A, emphasizing its importance . Other residues identified as involved in ligand binding include Asparagine 86 (Asn86 or N86) in TMH2, Tryptophan 91 (Trp91 or W91) in ECL1, Lysine 166 (Lys166 or K166) in TMH4, Serine 179 (Ser179 or S179) in ECL2, Phenylalanine 255 (Phe255 or F255) in TMH6, Phenylalanine 276 (Phe276 or F276) in TMH7, and Tyrosine 284 (Tyr284 or Y284) in TMH7 . Trp91 and Phe276 serve as main aromatic anchors for this compound and nicotinic acid . Tyr284 may also form a hydrogen bond with the furan-oxygen of this compound . Furthermore, Leucine 83 (Leu83 or L83) in TMH2 is thought to restrain this compound in an optimal position within its binding site .

Table 1 summarizes the effects of key mutations on GPR109A receptor activity with this compound.

Table 1: Effect of Site-Directed Mutagenesis on GPR109A Receptor Activity with this compound

Residue (Location)MutationObserved Effect on this compound Binding/ActivationReference
Arg111 (TMH3)AlaTotally abolished binding and activation
Arg251 (TMH6)AlaReduced effects
Arg253AlaBehaved equally to wild-type receptor
Ser178 (ECL2)IleAbrogated binding
Phe276 (TMH7)Leu/AlaIndicates involvement in ligand binding
Cys100 (GPR109A)AlaUnable to respond (poor expression)
Cys177 (GPR109A)AlaUnable to respond (poor expression)

Receptor Selectivity and Enantioselectivity

This compound exhibits agonistic activity at both GPR109A and GPR109B . Structural comparisons and mutagenesis studies have shed light on the determinants of selectivity among the hydroxycarboxylic acid receptors (HCARs). A notable difference contributing to ligand selectivity between HCAR1 and HCAR2 (GPR109A) is the presence of Arg71 (R71) in HCAR1 versus Leu83 (L83) in HCAR2 at a corresponding position . In HCAR1, Arg71 occludes an entrance to a subpocket (OBP3), creating steric hindrance for HCAR2 agonists like this compound, which possess larger hydrophobic groups . Conversely, the smaller Leu83 in HCAR2 provides sufficient space to accommodate these functional groups, explaining this compound's selective binding to HCAR2 over HCAR1 .

Furthermore, the enantiomers of this compound display differential activity. The (+)-enantiomer of this compound has been shown to be approximately twice as active as the racemic mixture for both GPR109A and GPR109B . The S-enantiomer is considered the active principle, although its absolute configuration has not been experimentally confirmed . This enantioselectivity underscores the precise stereochemical requirements for optimal interaction within the receptor binding pocket.

Compound Names and PubChem CIDs

Pharmacological Profile of Acifran in Research Models

In Vitro Pharmacological Investigations

In vitro studies have elucidated Acifran's direct cellular effects, particularly its interaction with G protein-coupled receptors and its influence on intracellular signaling pathways related to lipid metabolism.

This compound acts as a potent and full agonist at the human orphan G protein-coupled receptors HM74A (also known as GPR109A) and GPR109B. Agonists of GPR109A are known to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. This inhibition is a key mechanism for compounds like this compound, as G(i)-protein-coupled receptor activation leads to a decrease in intracellular cAMP levels by inhibiting adenylyl cyclase.

Research has determined specific half-maximal effective concentration (EC50) values for this compound's agonistic activity at these receptors:

ReceptorEC50 (µM)
GPR109A1.3
GPR109B4.2

Furthermore, the S-enantiomer of this compound has been identified as the active principle responsible for its activity. Some this compound analogs have shown even higher potency in cAMP assays for the human HCA2 receptor.

This compound, as a nicotinic acid receptor agonist, exerts an anti-lipolytic effect in adipocytes. This effect is crucial for its hypolipidemic action. The activation of GPR109A by compounds such as this compound leads to a reduction in adipocyte lipolysis. This reduction in lipolysis, the breakdown of triglycerides into free fatty acids, is mediated by the G(i)-protein-coupled pathway, which decreases intracellular cAMP levels. For context, nicotinic acid, a related GPR109A agonist, has been shown to significantly reduce triglyceride hydrolysis in cultured human adipocytes, with an apparent half-maximal inhibitory concentration (IC50) of approximately 0.2 µM.

Inhibition of Forskolin-Stimulated cAMP Production

In Vivo Pharmacological Effects in Animal Models

In vivo studies using various animal models have demonstrated this compound's effectiveness in modulating lipid profiles. Common animal models for studying dyslipidemia include rats, mice, and rabbits.

This compound (also referred to as AY-25,712 in some studies) has shown significant triglyceride-lowering potential in animal models. It effectively lowered serum triglycerides in rats that were rendered hyperlipidemic through the administration of Triton WR-1339 (PubChem CID 71388). Additionally, this compound was observed to decrease elevated serum triglycerides in streptozotocin-diabetic rats. The mechanism behind this effect is believed to be similar to that of nicotinic acid, where the anti-lipolytic action in adipocytes reduces the supply of substrates for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis. Studies have also explored the triglyceride-lowering potential of this compound analogs in fructose-fed rats.

This compound has been shown to reduce circulating low-density lipoprotein (LDL)-cholesterol levels in vivo. It is considered a potent LDL-cholesterol-lowering agent in rats. This reduction in LDL-cholesterol is consistent with the broader effects of niacin receptor agonists, which contribute to a decrease in the formation of LDL particles.

Anti-lipolytic Effects

This compound functions as a potent and full agonist of the human orphan G-protein coupled receptors GPR109A (also known as HM74A or HCA2) and GPR109B (also known as HM74 or HCA3) . The activation of GPR109A, particularly on adipocytes, is a key mechanism underlying its anti-lipolytic effects .

Upon stimulation by agonists like this compound, GPR109A couples to Gi proteins, leading to the inhibition of adenylyl cyclase activity . This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, which counteracts the activity of receptors, such as β-adrenergic receptors, that typically stimulate adenylyl cyclase activity and increase cAMP, thereby promoting lipolysis . By reducing cAMP, this compound effectively inhibits adipocyte lipolysis . This reduction in lipolysis leads to a decrease in the release of nonesterified fatty acids (NEFAs) into circulation, which subsequently contributes to a reduction in hepatic triglyceride synthesis and very-low-density lipoprotein (VLDL) levels .

Research has quantified this compound's potency on these receptors. It demonstrates higher potency compared to nicotinic acid and clofibrate (B1669205) .

Table 1: this compound's Agonist Potency on GPR109 Receptors and ERK1/2 Activation

Receptor/PathwayEC50 (μM)EC50 (nM) for ERK1/2 ActivationReference
GPR109A (HM74A/HCA2)1.3178
GPR109B (HM74/HCA3)4.2466

In studies involving CHO-K1 cells, this compound induced a dose-dependent activation of ERK1/2 signaling, with an EC50 of 178 nM for GPR109A and 466 nM for GPR109B . This indicates its ability to engage downstream signaling pathways mediated by these receptors. In vivo studies have shown that this compound reduces serum triglycerides and circulating LDL-cholesterol, further supporting its anti-lipolytic and hypolipidemic actions .

Cardiovascular Effects

This compound's cardiovascular implications are closely linked to its potent anti-lipolytic and hypolipidemic actions. As a niacin receptor agonist, this compound effectively reduces serum triglycerides and circulating LDL-cholesterol in vivo . By inhibiting adipocyte lipolysis and subsequently decreasing the availability of free fatty acids to the liver, this compound can reduce hepatic triglyceride synthesis and VLDL production, which are critical factors in managing dyslipidemia and mitigating cardiovascular risk .

Niacin receptor agonists, including this compound, are known to modulate systemic lipid levels and exert beneficial secondary effects on vascular function and endothelial health . While direct, extensive studies solely detailing this compound's independent cardiovascular outcomes are less prevalent in the provided research, its established role in lipid modulation is a significant indirect cardiovascular benefit. Furthermore, research has indicated that the anti-atherosclerotic effects observed with nicotinic acid may also be relevant to compounds like this compound .

Anti-inflammatory Effects

The activation of hydroxycarboxylic acid receptor 2 (HCA2), which is synonymous with GPR109A, is associated with significant anti-inflammatory effects . As a potent agonist of GPR109A, this compound is implicated in mediating these anti-inflammatory actions .

Research on niacin, another GPR109A agonist, provides insight into the potential anti-inflammatory mechanisms. Activation of GPR109A has been shown to lead to substantial anti-inflammatory effects in various cell types, including monocytes and macrophages . These effects encompass a reduction in the production of chemokines and cytokines, suppression of signaling through the NF-κB pathway, and decreased adhesion to activated endothelial cells . Specifically, GPR109A activation can inhibit nitric oxide accumulation induced by inflammatory cytokines such as IFN-γ and TNF-α, potentially by inhibiting the Akt/mTOR signaling pathway. The direct involvement of this compound in anti-inflammatory processes has been noted in studies comparing it with other niacin derivatives like acipimox (B1666537) .

Table 2: Key Anti-inflammatory Mechanisms Mediated by GPR109A Agonism

MechanismEffectReference
Cytokine/Chemokine ProductionDecreased
NF-κB Pathway SignalingSuppressed
Endothelial Cell AdhesionReduced
Nitric Oxide AccumulationInhibited (in response to IFN-γ and TNF-α)
Akt/mTOR Signaling PathwayInhibition (potential mechanism)

These findings suggest that this compound, through its agonism of GPR109A, likely contributes to a reduction in inflammatory responses by modulating key cellular signaling pathways and inflammatory mediators.

Preclinical Research and Disposition Studies of Acifran

Animal Models in Preclinical Research (Rats and Dogs)

Preclinical research into the metabolic disposition of acifran (AY-25,712) has been conducted using both rats and dogs. These studies involved the administration of 14C-labelled this compound at a dose of 10 mg/kg, via both oral (p.o.) and intravenous (i.v.) routes, to measure serum levels of 14C and this compound. Over 80% of the 14C detected in serum was attributed to this compound itself, indicating that the administered radioactivity primarily represented the parent compound. The disposition of this compound was found to be similar across both rat and dog species.

Pharmacokinetic Studies of this compound

The pharmacokinetics of this compound in preclinical models, particularly rats and dogs, were characterized by a two-compartment open model. The pharmacokinetic profile remained unaffected by increasing the dose or by daily multiple doses in these animal models.

Absorption Characteristics

This compound demonstrated rapid absorption following oral administration in both rats and dogs. In rats, the peak serum concentration (Cmax) of 14C and this compound was achieved within 15 minutes, while in dogs, it was reached within 60 minutes. The oral absorption of this compound was calculated to be approximately 65% in rats based on serum 14C AUC ratios after oral and intravenous administration. In dogs, at least 88% of the dose was absorbed. Food intake was observed to reduce the bioavailability of this compound by 27% in dogs.

Table 1: Oral Absorption of this compound in Animal Models

SpeciesOral Absorption (%)Effect of Food
Rats~65% Not specified
Dogs≥88% Reduced by 27%

Distribution Profile

Studies indicated that radioactivity from this compound did not tend to accumulate in tissues, with the notable exception of the kidney. In the kidney, the 14C concentration was found to be five times higher than that in the serum. Despite this higher concentration, the elimination of 14C from all tissues, including the kidney, was similar to its elimination from the serum.

Elimination and Excretion Pathways

This compound was rapidly eliminated from the serum in both rats and dogs. The elimination half-life (t½) from serum was approximately 1.5 hours in rats and 3 hours in dogs. Most of the absorbed dose was excreted in the urine. Specifically, virtually all the urinary 14C in both species was due to the unchanged compound. this compound did not undergo enterohepatic circulation in rats.

Table 2: Elimination Characteristics of this compound in Animal Models

SpeciesElimination Half-Life (t½) from SerumPrimary Excretion RouteEnterohepatic Circulation
Rats1.5 hours Urine Not observed
Dogs3 hours Urine Not specified

Protein Binding

This compound was observed to be partially bound to serum proteins. The extent of protein binding varied among species, with the order being human > rat > dog. Furthermore, this compound was found to displace protein-bound warfarin (B611796) in rat and dog serum, although this effect was not observed in human serum.

Biotransformation and Metabolism

A key finding from the disposition studies was that this compound underwent no detectable biotransformation in either rats or dogs. This indicates that the compound is primarily eliminated in its unchanged form. Virtually all of the 14C recovered in the urine of both species was identified as the unchanged this compound.

Bioavailability Studies

Bioavailability studies of this compound have been conducted in preclinical animal models, specifically rats and dogs, utilizing 14C-labelled this compound to track its systemic presence and fate. Following oral and intravenous administration at a dose of 10 mg/kg, serum levels indicated that over 80% of the detected 14C radioactivity was attributable to this compound itself, suggesting minimal biotransformation into other radioactive compounds .

This compound demonstrated rapid absorption in both species. Its pharmacokinetics were well-described by a two-compartment open model, and notably, these characteristics remained consistent even with increasing doses or daily multiple administrations .

Food intake was observed to influence this compound's bioavailability in dogs, leading to a 27% reduction . Absorption rates varied between species, with approximately 65% of the administered dose absorbed in rats and at least 88% absorbed in dogs . The elimination half-life (t1/2) of this compound from serum was determined to be 1.5 hours in rats and 3 hours in dogs .

This compound exhibited partial binding to serum proteins, with a binding affinity ranking of human > rat > dog. Interestingly, this compound was found to displace protein-bound warfarin in rat and dog serum, but not in human serum . Computational analyses further indicate that this compound satisfies Lipinski's rule of five, a common guideline for assessing drug-likeness and potential oral bioavailability .

Table 1: Bioavailability and Disposition Parameters of this compound in Preclinical Models

ParameterRat DataDog DataReference
Absorption RateRapidRapid
Absorbed Dose~65%≥88%
Elimination t1/2 (Serum)1.5 hours3 hours
Effect of FoodNot specified27% reduction
Pharmacokinetic ModelTwo-compartmentTwo-compartment
BiotransformationNot detectableNot detectable
Tissue RetentionNo (except kidney)No (except kidney)
Primary Excretion RouteUrineUrine

Pharmacodynamic Studies in Preclinical Models

This compound is recognized as a niacin receptor agonist, primarily targeting the G-protein-coupled receptor protein GPR109A . It also functions as a dual agonist for both GPR109A and its close homolog, GPR109B .

Computational studies, including docking and molecular dynamics simulations, have elucidated the distinct binding interactions of this compound with GPR109A and GPR109B. These studies indicate that this compound binds with a lower affinity to GPR109B compared to GPR109A . Key residues critical for the stability of the GPR109A-acifran complex include R111 and R251, located in transmembrane helices 3 (TMH3) and 6 (TMH6), respectively . The carboxyl group of this compound forms hydrogen bonds with R111, with observed occupancy times of 28% and 23%, and also establishes salt bridges with R111 . Furthermore, the aromatic ring of this compound is positioned within the hydrophobic binding pocket of GPR109A, surrounded by residues such as V250, I254, and F276 .

In functional assays, this compound stimulated 35S-GTPγS binding in membranes from cells expressing human GPR109A and GPR109B. The half maximal effective concentration (EC50) for human GPR109A was determined to be 1127 ± 59 nM, while for GPR109B, the EC50 was 7037 ± 598 nM . This data confirms this compound's agonistic activity on both receptors, albeit with a higher potency for GPR109A.

Table 2: this compound's Agonistic Activity on Niacin Receptors

ReceptorSpeciesEC50 (nM)Reference
GPR109AHuman1127 ± 59
GPR109BHuman7037 ± 598

Dose-Response Relationships in Animal Models

While comprehensive dose-response curves for therapeutic efficacy in animal models were not detailed, the pharmacokinetic studies indicated that this compound's pharmacokinetic profile remained largely unaffected by increasing doses . The pharmacodynamic EC50 values derived from in vitro studies on GPR109A and GPR109B provide quantitative insights into the dose-response relationship at a molecular level, demonstrating the concentrations required to elicit a half-maximal agonistic effect on its target receptors . These molecular-level dose-response data are fundamental for understanding the compound's potency and guiding further preclinical development . In preclinical drug development, understanding the dose-response relationship is crucial for assessing a substance's potency and toxicity, and for establishing safe exposure levels .

Translational Medicine Insights from Preclinical Data

Translational medicine serves as a critical bridge, converting insights gleaned from preclinical research into early-stage clinical trials and subsequently feeding clinical biomarker data back into preclinical studies for iterative refinement . For this compound, the robust preclinical disposition and pharmacodynamic data have been instrumental in this translational process.

The preclinical findings that this compound is rapidly absorbed, undergoes no detectable biotransformation, and is primarily excreted unchanged in urine, coupled with its specific agonism of GPR109A and GPR109B, provide a clear mechanistic understanding . These insights are essential for predicting the compound's mechanism of action and for selecting appropriate biomarkers for patient stratification and response assessment in human studies . The favorable disposition profile, characterized by rapid elimination and lack of significant tissue retention (except for transient accumulation in the kidney), supports its potential for clinical application .

The fact that this compound is used clinically for dyslipidemia, myocardial infarctions, and atherosclerosis, attributed to its lower vascular and metabolic side effects, underscores the successful translation of its preclinical profile . The comprehensive preclinical pharmacokinetic and pharmacodynamic data for this compound are foundational for designing efficient and effective clinical trials, ensuring that the drug can effectively reach its target and exert the intended effect .

Clinical Research and Therapeutic Investigations of Acifran

Prior Clinical Development Status: Discontinued Phase 3

Acifran's global research and development status is currently listed as discontinued. It had reached Phase 3 in its clinical development.

Past Clinical Trial Outcomes

Clinical trials evaluated the hypolipidemic effects of this compound, particularly in patients with Type IIa hyperlipoproteinemia. Studies were conducted as randomized, double-blind, placebo-controlled investigations, assessing plasma lipid and lipoprotein values over several weeks.

This compound demonstrated efficacy in patients diagnosed with Type IIa hyperlipoproteinemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C) levels.

In a study involving patients with Type IIa hyperlipoproteinemia, this compound administration led to significant reductions in plasma lipid and lipoprotein concentrations. Patients receiving this compound showed lower levels of total cholesterol and low-density lipoprotein (LDL) cholesterol compared to baseline and placebo groups. Specifically, at Week 8, patients on 100 mg t.i.d. This compound exhibited 13% lower LDL cholesterol levels compared to pretreatment baseline and 14% lower than the placebo group. High-density lipoprotein (HDL) cholesterol levels increased, with an 11% rise compared to baseline or placebo at Week 8 for the 100 mg t.i.d. group.

Data on Plasma Lipid and Lipoprotein Changes in Type IIa Hyperlipoproteinemia Patients (this compound 100 mg t.i.d. at Week 8) :

Lipid/LipoproteinChange vs. Pretreatment BaselineChange vs. Placebo Group
LDL Cholesterol13% lower (p < 0.01)14% lower (p < 0.05)
HDL Cholesterol11% higher (p < 0.05)11% higher (p < 0.05)
Total CholesterolNot specified8% lower (p < 0.05)

This compound treatment resulted in a notable decrease in the ratio of low-density to high-density lipoproteins (LDL/HDL ratio). In the 100 mg t.i.d. group, the LDL/HDL ratio was 20% lower than baseline and 21% lower than the placebo group at Week 8. For the higher dose (300 mg t.i.d.) at Week 12, a 22% decrease in the LDL/HDL ratio compared to baseline was observed.

Data on LDL/HDL Ratio Changes in Type IIa Hyperlipoproteinemia Patients :

Treatment GroupTime PointChange vs. BaselineChange vs. Placebo Group
This compound 100 mg t.i.d.Week 820% lower (p < 0.001)21% lower (p < 0.05)
This compound 300 mg t.i.d.Week 1222% lower (p < 0.01)Not specified

This compound demonstrated a significant reduction in triglyceride levels. At Week 8, subjects receiving 100 mg t.i.d. of this compound showed significantly lower triglyceride levels compared to their baseline and the placebo group. For the 300 mg t.i.d. group, triglycerides were 25% lower than baseline and 35% lower than the placebo group at Week 12.

Data on Triglyceride Reduction in Type IIa Hyperlipoproteinemia Patients :

Treatment GroupTime PointChange vs. BaselineChange vs. Placebo Group
This compound 100 mg t.i.d.Week 8Significantly lower (p < 0.01)Significantly lower (p < 0.05)
This compound 300 mg t.i.d.Week 1225% lower (p < 0.001)35% lower (p < 0.05)

This compound is characterized as a niacin receptor agonist and exhibits higher potency than nicotinic acid. Its lipid-lowering profile is noted to resemble that of nicotinic acid, although this compound achieved similar effects at doses five times lower than those required for nicotinic acid. Early clinical trials indicated that this compound achieved beneficial effects on lipids at doses as low as 100 mg. Similar to niacin, this compound is well absorbed, with absorption occurring within 1-2 hours of administration. Unlike niacin, this compound undergoes no biotransformation, and its excretion is almost entirely renal.

Efficacy in Hyperlipoproteinemia Type IIa Patients

Impact on LDL-Cholesterol and HDL-Cholesterol Ratios

Mechanism-Based Clinical Observations

This compound functions as a full and potent agonist at the human orphan G-protein coupled receptor GPR109A, with an EC50 value of 1.3 µM, and also exhibits activity at GPR109B, albeit with lower potency (EC50 of 4.2 µM) . This agonistic activity is central to its observed clinical effects.

Association with Cutaneous Flushing and Prostaglandin (B15479496) D2 Release

A notable mechanism-based clinical observation associated with this compound, similar to other GPR109A agonists like nicotinic acid, is the induction of cutaneous flushing . This flushing response is mediated by the activation of GPR109A on specific immune cells located in the skin, including Langerhans cells, dermal dendritic cells, and dermal macrophages . Upon activation, these cells mobilize arachidonic acid, which is subsequently converted into vasodilatory prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) . The release of these prostaglandins leads to the characteristic vasodilation observed as flushing . Studies have shown that this compound increases PGD2 release from stimulated human Langerhans cells in a dose-dependent manner .

Potential for Future Clinical Exploration

The multifaceted actions of this compound, particularly its agonism of GPR109A, suggest several avenues for future clinical exploration beyond its initial characterization.

Consideration in Dyslipidemia Treatment Research

This compound has demonstrated hypolipidemic effects, making it a subject of interest in dyslipidemia treatment research . In a randomized, double-blind, placebo-controlled study involving patients with type IIa hyperlipoproteinemia, this compound was shown to significantly reduce levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides . Furthermore, higher doses of this compound led to an increase in high-density lipoprotein (HDL) levels and a decrease in the ratio of low- to high-density lipoproteins . These findings underscore this compound's potential in modulating lipid profiles.

Table 1: Observed Lipid Changes with this compound in Type IIa Hyperlipoproteinemia

Lipid ParameterThis compound (100 mg t.i.d.) at Week 8 (vs. baseline)This compound (300 mg t.i.d.) at Week 12 (vs. baseline)
Total CholesterolSignificantly Lower (P < 0.01)Not specified for this dose/time
Low-Density Lipoprotein (LDL)Significantly Lower (P < 0.01)Not specified for this dose/time
TriglyceridesSignificantly Lower (P < 0.01)Not specified for this dose/time
High-Density Lipoprotein (HDL)Not specified for this dose/time16% Increase (P < 0.01)
LDL/HDL RatioNot specified for this dose/time22% Decrease (P < 0.01)

Potential in Myocardial Infarction and Atherosclerosis Research

Given its documented ability to reduce serum triglycerides and circulating LDL-cholesterol, this compound holds potential for research into myocardial infarction (MI) and atherosclerosis . Atherosclerosis, a chronic inflammatory disease characterized by the accumulation of lipids and leukocytes in arterial plaques, is the primary underlying cause of MI . While current research highlights the role of inflammation and leukocyte recruitment in accelerating atherosclerosis and increasing the risk of recurrent MI, the effective management of dyslipidemia remains a cornerstone of preventing and treating these cardiovascular conditions . This compound's lipid-modifying properties, mediated through GPR109A activation, position it as a compound whose impact on the progression and stability of atherosclerotic plaques warrants further investigation .

Exploration in Schizophrenia Research via GPR109A Activation

Emerging research suggests a potential role for GPR109A activation in the context of schizophrenia . Schizophrenia is associated with neuroinflammation and neurodegeneration, and abnormalities in prostaglandin signaling have been observed in individuals with the condition . GPR109A is highly expressed in various cell types, including microglia, which are crucial in brain inflammation . Activation of GPR109A has been shown to inhibit cytosolic phospholipase A2 (cPLA2), an enzyme implicated in myelin degradation . Lower myelin content is associated with cognitive decline in schizophrenia, suggesting that GPR109A activation could exert an antipsychotic effect by suppressing cPLA2 and preserving myelin integrity . As this compound is a known GPR109A agonist, its potential to modulate this pathway and its implications for cognitive impairment in schizophrenia represent a promising area for future research .

Synthetic Methodologies for Acifran and Analogs in Research

Original Synthesis of 14C-Labeled Acifran

The synthesis of 14C-labeled this compound has been described for use in metabolic disposition studies, such as those conducted in rats and dogs. [R2.1, R2.6] A key step in this synthesis involves the reaction of 2-methyl-1,3-dithiane (B1361393) with n-butyllithium. Specifically, 2-methyl-1,3-dithiane (0.997 g, 7.4 mmol) is reacted with n-butyllithium (6.1 mmol) at -20°C in anhydrous tetrahydrofuran (B95107) for five hours. [R2.1] Following this, the reaction mixture's temperature is reduced to -78°C, and 7-14C-acetophenone (0.29 g, 2.41 mmol) is introduced. [R2.1] The mixture is then stirred at room temperature for 16 hours before being poured into ice water and extracted with chloroform (B151607). [R2.1] The combined organic extracts are washed with a cold 10% KOH solution and water, dried over sodium sulfate, and evaporated to dryness, yielding a residue (1.79 g) primarily consisting of the dithiane intermediate. [R2.1]

Table 1: Key Reagents and Conditions for 14C-Acifran Synthesis (Initial Steps)

Reagent/ConditionQuantity/ValueRole/Purpose
2-Methyl-1,3-dithiane0.997 g (7.4 mmol)Starting material
n-Butyllithium6.1 mmolReagent for initial reaction
Anhydrous TetrahydrofuranSolventReaction medium
Temperature (initial reaction)-20°CReaction temperature
Reaction Time (initial reaction)5 hoursDuration of initial reaction
Temperature (acetophenone addition)-78°CTemperature for adding 14C-acetophenone
7-14C-Acetophenone0.29 g (2.41 mmol)14C-labeled precursor
Stirring Time (post-acetophenone)16 hoursDuration of subsequent reaction
Work-upIce water, chloroform extraction, 10% KOH wash, water wash, Na2SO4 dryingIsolation and purification of intermediate

Newly Developed Synthetic Pathways for this compound Analogs

Research efforts have led to the development of new synthetic pathways for preparing this compound analogs. [R1.8, R1.9, R2.13, R2.19] These pathways were designed to yield a series of this compound derivatives that could be evaluated as agonists for the high and low affinity niacin receptors, GPR109a and GPR109b. [R1.8, R1.9, R2.13, R2.19] The objective of these newly developed routes was to identify compounds with improved activity at these receptors, contributing to the understanding of structure-activity relationships and the potential for developing new therapeutic agents. [R1.8, R1.9, R2.13, R2.19]

Chiral Synthesis Approaches for this compound Enantiomers

This compound possesses a chiral center, and studies have indicated that its biological activity is primarily attributed to the S-enantiomer. [R1.19] Specifically, the S-enantiomer is considered the active principle, and the activity observed for racemic this compound can be ascribed to this specific stereoisomer. [R1.19] While the absolute configuration of the (+)-enantiomer was tentatively assigned as S based on this precedent, experimental confirmation was noted as pending. [R1.19]

The significance of enantiomeric purity in pharmaceutical compounds underscores the importance of chiral synthesis approaches. Chiral synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer preferentially over others, which is critical because different enantiomers of a molecule can exhibit varying biological activities, including efficacy and safety profiles. [R1.11, R1.14, R1.17, R2.12] Techniques for determining enantiomeric purity, such as the application of achiral and chiral lanthanide shift reagents to this compound methyl ester, have been utilized in research. [R1.13] General strategies in chiral synthesis include chiral resolution, chiral pool synthesis, enantioselective catalysis (including biocatalysis and organocatalysis), and the use of chiral auxiliaries. [R1.12, R1.14, R2.12, R2.17] These methods allow for the creation of chiral molecules with high enantiomeric purity, which is essential for detailed pharmacological studies and potential drug development. [R1.11, R2.12]

Future Research Directions and Emerging Concepts for Acifran

Development of Selective HCA Agonists Based on Acifran Insights

This compound is a well-known agonist for GPR109A (also known as HCA2 or NIACR1) and also demonstrates comparable affinity towards HCA3 (HCAR3) . This dual activity positions this compound as a crucial reference compound for understanding the structural determinants of HCA receptor selectivity. The development of selective HCA agonists is a key research direction, aiming to harness the therapeutic benefits of HCA receptor activation while minimizing off-target effects or undesirable side effects associated with broader receptor activation.

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented structural insights into the HCA receptor family. Cryo-EM structures of this compound-bound HCA2-Gi and this compound-bound HCA3-Gi signaling complexes have been determined at high resolutions (2.73 Å and 3.01 Å, respectively) . These structures are pivotal for understanding the precise molecular mechanisms of ligand recognition and activation within the HCA family, including how this compound interacts with these receptors . Comparative analyses across HCA1, HCA2, and HCA3, coupled with mutational studies and chimeric complexes, are instrumental in identifying key residues that govern ligand selectivity . For instance, despite high sequence homology between HCA2 and HCA3, they recognize distinct ligands, and structural comparisons help elucidate these differential mechanisms .

The insights gained from this compound's interactions are guiding the design of novel synthetic agonists with improved selectivity profiles. Other synthetic HCA2 agonists, such as MK6892, Acipimox (B1666537), N2L, GSK256073, MK-1903, and SCH900271, have been developed, with some exhibiting higher selectivity for HCA2 compared to Niacin or this compound . Research into this compound analogs has also shown that specific modifications, such as an ethyl substituent at the chiral center, can induce some selectivity for the HCA3 receptor . These efforts underscore the ongoing pursuit of highly targeted HCA agonists with tailored pharmacological properties.

Exploration of this compound's Role in Novel Therapeutic Areas

While this compound's initial therapeutic focus was on metabolic disorders, emerging research suggests its relevance, or that of its target receptors, in a broader spectrum of diseases. The hydroxycarboxylic acid receptors, particularly HCA2, mediate immunomodulatory effects in various immune cell types, including macrophages, and have demonstrated therapeutic potential in models of chronic inflammatory diseases .

Beyond metabolic and inflammatory conditions, HCA2 agonists are being investigated for their role in neurological disorders. Studies have indicated that HCA2 activation can suppress inflammation and neuronal damage, potentially improving cognitive functions in models of Parkinson's disease and Alzheimer's disease . Furthermore, HCA2 is being explored as a promising target for epilepsy, with selective agonists demonstrating the ability to reduce seizures in animal models and decrease network activity in rodent and human brain slices . The ketogenic diet, known to increase endogenous HCA2 agonists, has shown its anti-seizure effects to be dependent on HCA2 .

Another significant area of exploration is the potential of HCA receptors in cancer therapy. HCA1 (GPR81), for example, is highly upregulated in solid tumors and is considered a promising therapeutic target for cancer treatment . While this compound primarily targets HCA2 and HCA3, understanding its binding characteristics can inform the development of agonists that might also interact with HCA1 or other related targets in oncology.

The GPR109A (HCA2) receptor has garnered significant attention for its potential role in tumor therapy. Research indicates that GPR109A expression is often significantly reduced or silenced in various cancer cells, including those found in colon cancer, breast cancer, and leukemias, when compared to normal tissues . This downregulation suggests a tumor-suppressor function for GPR109A.

Re-activation of GPR109A expression in cancer tissues, followed by its activation with agonists such as Nicotinate or Butyrate, has been shown to induce apoptosis in breast cancer cells . This compound itself is a known ligand for GPR109A and has demonstrated the ability to block LPS-induced activation of the NF-κB promoter, an important pathway in inflammation and cancer progression . The tumor-suppressor role of Butyrate, an endogenous GPR109A agonist, is well-documented in breast and colon cancer models .

Further research indicates that GPR109A activation can limit cell growth by inducing p53 and its downstream targets in human colon cancer cells . This mechanism can lead to apoptosis in both wild-type p53 expressing cancer cells and, to a lesser extent, in p53 mutant or p53 null cell lines, suggesting both p53-dependent and p53-independent pathways for its anti-cancer effects . These findings highlight the potential of targeting GPR109A, possibly with compounds like this compound or its derivatives, as an effective therapeutic strategy in various cancers.

Advanced Structural Biology and Computational Modeling for this compound Interactions

Advanced structural biology and computational modeling techniques are indispensable for understanding the intricate molecular interactions of this compound with its target receptors, paving the way for rational drug design.

Cryo-Electron Microscopy (Cryo-EM) Studies: Recent breakthroughs in cryo-EM have enabled the determination of high-resolution structures of this compound-bound HCA2-Gi and this compound-bound HCA3-Gi signaling complexes . These structures (e.g., HCA2-Gi at 2.73 Å and HCA3-Gi at 3.01 Å) provide atomic-level detail on how this compound binds to these receptors and the conformational changes induced upon binding that lead to G-protein activation . Such detailed structural information is crucial for understanding the shared and distinct agonist binding models across the HCA family and the mechanisms underpinning G-protein activation .

Computational Modeling and Simulation: Computational studies, including molecular docking and molecular dynamics (MD) simulations, complement experimental structural data by offering dynamic insights into this compound's interactions with GPR109A and GPR109B . These methods allow researchers to:

Predict Binding Modes: Molecular docking predicts the preferred orientation of this compound within the receptor's binding pocket .

Analyze Binding Stability: MD simulations track the dynamic behavior of the this compound-receptor complex over time, revealing the stability of interactions and conformational fluctuations .

Identify Critical Residues: Computational analyses have identified specific residues crucial for this compound binding and complex stability. For instance, residues such as R111 and R251 in GPR109A have been shown to be critical for the stability of the this compound-GPR109A complex through hydrogen bonding interactions .

Explore Selectivity: Computational approaches can differentiate binding characteristics between highly homologous receptors like GPR109A and GPR109B, explaining why this compound binds distinctly and with lower affinity to GPR109B due to specific residues in its extracellular loops .

Investigating Differential Signaling Pathways of HCA Agonists

The HCA receptors (HCA1, HCA2, and HCA3) are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins. Upon activation, this coupling typically leads to the inhibition of adenylate cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels . This compound is known to activate both HCA2 and HCA3 receptors, making it a valuable tool for studying the nuances of their signaling pathways .

Research into HCA3 has shown that its activation by agonists, including this compound, can signal to MAP kinase cascades, specifically inducing ERK1/2 phosphorylation, via a pertussis toxin (PTX)-sensitive Gi protein-dependent mechanism . This indicates that beyond the canonical cAMP pathway, HCA receptors can engage other downstream signaling events.

Furthermore, the complexity of HCA receptor signaling extends beyond Gi-mediated effects. Recent evidence suggests that GPR109A (HCA2) can also signal via adaptive protein β-arrestins . This β-arrestin signaling pathway of HCA2 is notably associated with the severe cutaneous flushing observed in clinical trials with Niacin, highlighting the importance of understanding these differential pathways for developing safer drugs .

Ongoing research aims to unveil the conserved yet unique activation mechanisms across the HCA family, as these receptors exhibit high similarity but can be activated by diverse selective agonists . Understanding these differential signaling pathways is crucial for designing agonists that can selectively activate desirable therapeutic effects (e.g., antilipolytic or anti-inflammatory actions) while avoiding or minimizing undesirable side effects linked to alternative signaling routes . For instance, while Niacin's antilipolytic effects are mediated via GPR109A, its effects on plasma lipoproteins might involve additional, independent mechanisms .

Research Methodologies and Analytical Approaches in Acifran Studies

In Vitro Cell-Based Assays for Receptor Activation

Cell-based assays are crucial for understanding Acifran's interactions with its target receptors and the subsequent cellular responses. These assays typically involve cells engineered to express specific receptors, allowing for the isolation and study of direct ligand-receptor activation.

[35S]GTPγS binding assays are utilized to assess the activation of G protein-coupled receptors (GPCRs) by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins. This compound has been shown to stimulate GTPγS binding in HEK 293T cells that were transfected with the human HCA3 receptor. For the HCA2 receptor, a similar derivative of this compound demonstrated an EC50 value of 470 nM in a [35S]GTPγS binding assay.

cAMP production assays measure the changes in intracellular cAMP levels, which are typically inhibited when Gi-coupled receptors like GPR109A and GPR109B are activated. In CHO-HCA3 cells, this compound induced a concentration-dependent inhibition of forskolin-stimulated cAMP increase, with an EC50 value of 515 nM. This aligns with its known mechanism of inhibiting adenylate cyclase activity via Gi protein coupling. Studies on this compound analogs also indicated that certain modifications, such as a 3-chloro or -bromo substituent on the phenyl ring, could yield slightly higher potency than this compound in cAMP assays of the human HCA2 receptor.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation studies investigate the activation of the MAPK cascade, a common downstream signaling pathway for many GPCRs. This compound has been observed to evoke ERK1/2 phosphorylation in a dose-dependent manner. In CHO-K1 cells expressing GPR109A, this compound showed an EC50 of 178 nM for inducing ERK1/2 phosphorylation. In CHO-K1 cells expressing GPR109B, the EC50 for this compound was 466 nM. Furthermore, in CHO-HCA3 cells, this compound stimulated ERK1/2 phosphorylation with an EC50 of 470 nM. This activation is sensitive to pertussis toxin, indicating the involvement of a Gi protein-dependent mechanism.

Table 1: EC50 Values of this compound in In Vitro Cell-Based Assays

Assay TypeCell Line / ReceptorThis compound EC50 (nM)Reference
[35S]GTPγS Binding AssayHCA2 (derivative)470
cAMP Production Assay (Inhibition)CHO-HCA3515
ERK1/2 PhosphorylationCHO-GPR109A178
ERK1/2 PhosphorylationCHO-GPR109B466
ERK1/2 PhosphorylationCHO-HCA3470

Prostaglandin (B15479496) release assays are relevant in the context of this compound due to its agonistic activity on GPR109A, a receptor known to mediate niacin-induced flushing through the release of prostaglandins (B1171923) D2 and E2. While direct, specific experimental data for this compound's induction of prostaglandin release were not detailed in the provided search results, its pharmacological similarity to niacin and shared receptor activation suggest that it would similarly influence prostaglandin pathways. The release of prostaglandins D2 and E2 is a well-established mechanism associated with GPR109A activation.

ERK1/2 Phosphorylation Studies

Animal Models for Preclinical Evaluation

Animal models play a vital role in the preclinical assessment of compounds like this compound, providing insights into their in vivo efficacy and mechanisms. This compound has demonstrated activity in in vivo animal models, with studies showing that certain structural modifications, such as the introduction of a para-fluor substituent, could preserve its activity. As an antihyperlipidemic agent, this compound, along with niacin, has shown beneficial effects on circulating lipoproteins in animal studies. The S-enantiomer of this compound was identified as the active principle in a study that investigated its triglyceride-lowering potential in fructose-fed rats. However, the development of drugs specifically targeting GPR109B has faced challenges due to the lack of suitable animal models for this receptor. Furthermore, synthetic GPR109A agonists, including this compound, are being considered for clinical trials for their potential antipsychotic effects, based on preclinical observations.

Advanced Imaging Techniques in Structural Elucidation

Advanced imaging techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the structural basis of this compound's interaction with its target receptors. Recent studies have resolved cryo-EM structures of human HCA2-Gi and HCA3-Gi signaling complexes bound to this compound. These high-resolution structures provide critical insights into the molecular mechanisms of ligand recognition and receptor activation within the hydroxycarboxylic acid receptor family. Specifically, the this compound-HCA2-Gi complex was resolved at a resolution of 2.73 Å, and the this compound-HCA3-Gi complex at 3.01 Å. Structural analyses have revealed that agonists, including this compound, form a salt bridge with a conserved arginine residue within the HCA receptor family, which is crucial for activating these receptors.

Table 2: Cryo-EM Resolutions of this compound-Bound Receptor Complexes

ComplexResolution (Å)Reference
This compound-HCA2-Gi Signaling Complex2.73
This compound-HCA3-Gi Signaling Complex3.01

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a pivotal technique in structural biology, enabling the visualization of biological macromolecules in their near-native, hydrated states without the need for crystallization. This method involves rapidly freezing samples and imaging them at cryogenic temperatures, preserving their structural integrity. Cryo-EM allows for near-atomic resolution imaging, typically achieving 3-4 Å, which is sufficient to resolve individual amino acid side chains and secondary structural elements.

In the context of this compound studies, Cryo-EM has been instrumental in determining the structural basis of its interactions with target receptors. For instance, the Cryo-EM structure of the HCA3-Gi complex with this compound (PDB ID: 8IHK) has been resolved, providing direct structural evidence of this interaction. This technique contributes to unveiling the structural details of this compound's binding to hydroxycarboxylic acid receptors, such as HCA3, which is also known as GPR109B. Through single particle analysis (SPA), thousands to millions of two-dimensional projections of molecular particles are computationally aligned and combined to generate high-resolution three-dimensional density maps, facilitating atomic modeling of protein-ligand complexes.

Computational Methods for Molecular Interactions

Computational methods are indispensable tools for elucidating the molecular interactions of compounds like this compound with their biological targets. These techniques provide a theoretical framework to predict binding affinities, identify crucial interaction sites, and simulate dynamic behaviors that are often challenging to observe experimentally. Studies on this compound have extensively utilized molecular docking, molecular dynamics simulations, and MM/PBSA analysis to understand its binding to G-protein-coupled receptors (GPCRs), specifically GPR109A and GPR109B.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method estimates the binding affinity and identifies key residues involved in the interaction. In studies involving this compound, molecular docking has revealed distinct binding patterns for this compound with GPR109A and GPR109B. Findings indicate that this compound binds to both receptors, but with a comparatively lower affinity for GPR109B.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, offering a dynamic view of ligand-receptor interactions. These simulations track the movements of atoms and molecules over time, allowing for the observation of conformational changes and the stability of complexes. For this compound, MD simulations have been crucial in understanding the stability of its complexes with GPR109A and GPR109B.

Detailed findings from MD simulations highlight specific residues critical for complex stability:

GPR109A-Acifran Complex: Residues Arginine 111 (R111) and Arginine 251 (R251) in transmembrane helices 3 (TMH3) and 6 (TMH6), respectively, are identified as crucial for the stability of the GPR109A-Acifran complex.

GPR109B-Acifran Complex: The weaker binding observed with GPR109B is primarily attributed to the presence of Serine 91 (S91) and Asparagine 94 (N94) in extracellular loop 1 (ECL1), and Isoleucine 178 (I178) in extracellular loop 2 (ECL2) of GPR109B.

MD simulations can generate hypotheses that lead to new experimental work by probing molecular properties difficult to access through wet-lab experiments.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Analysis

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis is a computational method used to estimate the binding free energy of protein-ligand complexes. While it does not calculate absolute binding energy, it provides a valuable prediction of the calculated binding energy based on differences in energy states.

In studies of this compound, MM/PBSA analysis has demonstrated that both the GPR109A-Acifran and GPR109B-Acifran complexes are energetically stable. Notably, the analysis indicated lower calculated binding free energy values for the GPR109B-Acifran complex, consistent with the observed weaker binding affinity from docking and MD simulations.

Table 1: Key Residues Involved in this compound-Receptor Interactions and Binding Free Energies

ReceptorCrucial Residues for Stability (GPR109A)Residues Contributing to Weaker Binding (GPR109B)Binding Free Energy (MM/PBSA)
GPR109AR111 (TMH3), R251 (TMH6)N/AEnergetically stable
GPR109BN/AS91 (ECL1), N94 (ECL1), I178 (ECL2)Energetically stable (lower values)

Note: This table represents data discussed in the text derived from computational studies. For interactive data tables, a dynamic web interface would typically be required to allow sorting, filtering, and detailed viewing.

Isotope Labeling in Disposition Studies

Isotope labeling techniques play a vital role in understanding the metabolic and pharmacokinetic disposition of drug compounds like this compound. By incorporating stable isotopes into the chemical structure of this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) within biological systems in vivo. This approach is particularly effective for gaining insights into drug bioavailability and metabolic pathways.

Stable isotope labeling is frequently coupled with highly sensitive and selective analytical techniques, predominantly mass spectrometry (MS). For instance, ultra-performance liquid chromatography interfaced with mass spectrometry (UPLC-MS) has been employed in studies tracing the disposition of stable isotope-labeled fatty acids, a methodology applicable to understanding this compound's metabolic fate. The use of isotope-labeled this compound allows for precise quantification of the compound and its metabolites in biological samples, overcoming challenges such as chromatographic coelutions and ion suppression often encountered in complex biological matrices.

Chromatographic and Spectroscopic Techniques for Analysis

Chromatographic and spectroscopic techniques are fundamental for the analysis, purification, and structural characterization of this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for assessing the purity of this compound. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for quantification and purity determination. Affinity chromatography, a type of liquid chromatography, is also employed for the specific separation and analysis of sample components based on biological interactions.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for elucidating the molecular structure of organic compounds. This compound methyl ester has been studied using 1H NMR with achiral and chiral lanthanide shift reagents (LSRs). These studies aimed at spectral simplification and the determination of enantiomeric excess, providing insights into the binding of LSRs to the 4-oxo carbonyl of this compound methyl ester and suggesting different bound complex geometries with chiral LSRs.

Mass Spectrometry (MS): As mentioned in isotope labeling studies, MS is a powerful tool for identifying and quantifying this compound and its metabolites due to its high sensitivity and selectivity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study conformational changes in proteins upon ligand binding. In research comparing this compound with other ligands, time-resolved circular dichroism spectra have been utilized to observe conformational changes in the secondary structure content of GPR109A and GPR109B upon ligand binding.

Infrared (IR) Spectroscopy: While not specifically detailed for this compound in the provided context, IR spectroscopy is a general technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation.

These diverse analytical techniques collectively contribute to a comprehensive understanding of this compound's chemical properties, structural characteristics, and interactions within biological systems.

HPLC and LC-MS/MS in PK/PD Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in drug development, describing what the body does to a drug (PK) and what the drug does to the body (PD) . These studies are essential for assessing drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the resulting biological responses . High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are pivotal analytical techniques employed in such investigations due to their sensitivity, selectivity, and efficiency .

In the context of this compound, a specific study investigated its pharmacokinetics and disposition in healthy human subjects and patients with renal failure following a single oral dose of the 14C-labeled drug . This research utilized both High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of this compound and its related radioactivity in biological samples .

Key Pharmacokinetic Findings for this compound:

The study revealed several important pharmacokinetic parameters for this compound in healthy individuals and those with renal impairment:

Peak Serum Concentrations: Achieved within 1 to 2 hours after dosing in healthy volunteers .

Elimination Half-Life (t1/2): Approximately 1.6 hours in healthy subjects . This half-life was significantly extended in patients with moderate chronic renal failure, increasing to 5.7 hours .

Excretion: Nearly all of the administered dose was recovered and excreted in the urine as unconjugated this compound, indicating that the compound does not undergo detectable biotransformation in healthy human subjects .

Protein Binding and Clearance in Renal Failure: In patients with renal impairment, a decrease in this compound's binding to plasma proteins was observed, leading to higher plasma concentrations of both total and unbound drug compared to healthy individuals. Renal failure also substantially reduced the plasma and renal clearance of this compound, particularly the unbound fraction, and moderately reduced its volume of distribution .

The application of HPLC and MS in this study allowed for the quantitative determination of this compound concentrations in serum and urine, providing critical insights into its disposition and the impact of renal function on its pharmacokinetics. LC-MS/MS, in general, is highly valued in PK/PD studies for its ability to quantify drugs and their metabolites in complex biological matrices with high precision and accuracy, enabling the generation of comprehensive exposure-response relationships .

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy Subjects Patients with Moderate Chronic Renal Failure
Time to Peak Serum Conc. (Tmax)1-2 hoursNot specified (likely similar to healthy)
Elimination Half-Life (t1/2)1.6 hours5.7 hours
BiotransformationNot detectableNot specified
ExcretionPrimarily urinePrimarily urine
Plasma Protein BindingNot specifiedDecreased
Plasma ClearanceNot specifiedSubstantially reduced
Renal ClearanceNot specifiedSubstantially reduced
Volume of DistributionNot specifiedModerately reduced

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left and right circularly polarized light by a sample . This phenomenon is observed only in optically active (chiral) substances or when a chromophore is situated within an asymmetric environment . CD spectroscopy is widely utilized in structural biology, primarily for the conformational analysis of biological macromolecules such as proteins and nucleic acids, including the determination of their secondary and tertiary structures . It is also valuable for monitoring conformational changes induced by various conditions (e.g., temperature, pH, ligand binding) and for studying protein-protein or protein-ligand interactions . Furthermore, CD can be applied to distinguish the absolute configuration of optically active compounds and to quantitatively analyze enantiomeric mixtures .

This compound is a chiral compound, existing as a racemic mixture, with its (+)-enantiomer (likely the S-configuration) being significantly more active than the racemic mixture in binding to GPR109a and GPR109b receptors . Given its chirality, CD spectroscopy holds potential for investigating the conformational properties and enantiomeric purity of this compound.

While direct detailed research findings on the application of CD spectroscopy solely to this compound for its intrinsic structural analysis were not extensively detailed in the provided search results, CD has been mentioned in studies involving this compound's receptor, GPR109A. For instance, in a study exploring the interaction of hippuric acid (HA) with GPR109A, this compound was noted as a related ligand, and time-resolved circular dichroism spectra were used to assess conformational changes in the GPR109A protein upon HA binding . This highlights the relevance of CD in understanding the molecular interactions of ligands, including this compound, with their target receptors, by probing the conformational integrity of the protein. Another mention of vibrational circular dichroism (VCD) spectroscopy in a patent involving this compound suggests its potential use in determining absolute configuration or conformational preferences of the molecule .

The utility of CD spectroscopy for a compound like this compound lies in its ability to:

Chiral Discrimination: Differentiate between the (R)- and (S)-enantiomers and assess their proportions in a mixture, given that this compound is a racemic compound with differing activities for its enantiomers .

Conformational Studies: While this compound is a small molecule, if it were to undergo conformational changes upon binding to a target or in different environments, CD could potentially detect such changes, especially if it contains chromophores that become chirally perturbed .

Ligand-Induced Protein Changes: As seen in the GPR109A study, CD is highly effective in observing how the binding of a ligand, such as this compound, might induce conformational alterations in its protein target .

Q & A

Q. What experimental models are commonly used to study Acifran's pharmacological activity?

this compound is primarily studied in cell-based assays using CHO-HCA3 or A431 cell lines to evaluate its agonistic effects on HCAR2 (GPR109A) and HCAR3 (GPR109B) receptors. For example, serum-starved CHO-HCA3 cells are stimulated with this compound (3 mM) to measure ERK1/2 phosphorylation via Western blotting, a standard method for assessing receptor activation . Researchers should ensure proper controls, such as PTX (pertussis toxin) pretreatment to confirm Gi/o protein dependency .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

this compound has a solubility of 19.6 mg/mL in ethanol or DMSO, making stock solutions in these solvents suitable for in vitro studies. Store lyophilized powder at -20°C and dissolved solutions at -80°C for long-term stability. Aliquot to avoid freeze-thaw cycles, which may degrade the compound .

Q. What are the key parameters for validating this compound's bioactivity in receptor-binding assays?

Researchers should:

  • Confirm receptor specificity using knockout cell lines or siRNA-mediated gene silencing.
  • Compare dose-response curves with known agonists (e.g., MK6892 for HCAR2) to assess potency (EC50).
  • Use structural data (e.g., PDB: 8IHI for HCAR2-Acifran complexes) to validate binding poses via molecular docking .

Advanced Research Questions

Q. How can structural insights from this compound-receptor complexes resolve conflicting data on ligand-receptor interactions?

Recent cryo-EM and X-ray crystallography studies reveal dynamic binding modes of this compound in HCAR2 (PDB: 8IHI) and HCAR3 (PDB: 8IHJ). For instance, His1895.39 in HCAR2 exhibits conformational variability across ligand complexes, which may explain discrepancies in agonist efficacy reported in earlier studies. Advanced methods like molecular dynamics simulations (≥100 ns trajectories) can model these fluctuations and predict allosteric modulation sites .

Q. What methodological approaches address contradictions in this compound's signaling outputs across different cell types?

Divergent ERK1/2 activation profiles in CHO-HCA3 vs. A431 cells may arise from receptor density, coupling efficiency, or off-target effects. To resolve this:

  • Perform [35S]GTPγS binding assays to quantify G protein activation.
  • Use pathway-specific inhibitors (e.g., U0126 for MEK/ERK) to isolate downstream signaling nodes.
  • Integrate transcriptomic data to identify cell-type-specific co-receptors or regulatory proteins .

Q. How can researchers design experiments to explore this compound's therapeutic potential beyond lipid metabolism?

While this compound is known for anti-hyperlipidemic effects, its role in inflammation or cancer can be investigated via:

  • Co-culture systems : Test this compound's impact on macrophage polarization in the presence of HCAR2-expressing cancer cells.
  • In vivo models : Use HCAR2/3 knockout mice to dissect this compound-dependent vs. -independent pathways in disease progression.
  • Multi-omics integration : Pair RNA-seq with metabolomic profiling to map systemic responses .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound dose-response experiments?

  • Standardize cell passage numbers and serum-starvation duration (≥12 hours) to minimize baseline signaling noise.
  • Validate this compound purity via HPLC (≥98% purity) and adjust DMSO concentrations to ≤0.1% to avoid solvent toxicity.
  • Report raw data (e.g., band intensities in Western blots) alongside normalized values in supplementary materials .

Q. How should researchers handle conflicting structural data on this compound's binding pocket?

If structural studies (e.g., PDB: 8IHI vs. 8J6J) show divergent ligand poses:

  • Perform alanine scanning mutagenesis to identify critical residues for binding.
  • Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes upon this compound binding.
  • Cross-validate findings with functional assays (e.g., calcium flux or cAMP inhibition) .

Data Presentation and Ethical Compliance

Q. What guidelines should be followed when publishing this compound-related research data?

  • Adhere to FAIR principles: Ensure datasets are Findable (deposit in repositories like Zenodo), Accessible (CC-BY licenses), Interoperable (use standard file formats like .pdb for structures), and Reusable (provide metadata).
  • Disclose conflicts of interest, particularly if using this compound from commercial suppliers (e.g., TargetMol) with potential batch variability .

Q. How can researchers ethically address limitations in this compound studies involving animal models?

  • Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
  • Include power analyses to justify sample sizes and mitigate underpowered conclusions.
  • Use alternatives like organoids or microphysiological systems where feasible, per NC3Rs recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.